molecular formula C7H14ClNO B2996054 1-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1047676-77-6

1-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B2996054
CAS No.: 1047676-77-6
M. Wt: 163.65
InChI Key: ZLDXZTZVZZWORI-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-6-ol hydrochloride has significant potential in various fields of scientific research:

    Chemistry: It serves as a key synthetic intermediate in the total synthesis of various complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of various chemical products.

Safety and Hazards

The safety information for 1-Azabicyclo[3.2.1]octan-6-ol hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

The synthesis of 1-azabicyclo[3.2.1]octan-6-ol hydrochloride involves several steps. One common synthetic route starts with the formation of the bicyclic structure through a 6-endo-type reaction. This is followed by N-hydroxy acetylation and treatment with samarium(II) iodide, which results in the cleavage of the N–O bond. The final step involves amide methylation to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-6-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-2-6(7)4-8;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDXZTZVZZWORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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